

BI-167107: A Comprehensive Selectivity Profile

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Compound of Interest

Compound Name: BI-167107

Cat. No.: B606075

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Introduction

BI-167107 is a high-affinity full agonist for the β 2 adrenergic receptor (β 2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Originally developed as part of a program to create third-generation long-acting β 2-agonists for treating respiratory diseases like asthma, its high potency and slow dissociation kinetics made it an invaluable tool for structural biology.[3] [4] Notably, **BI-167107** was instrumental in the crystallization and structural determination of the active state of the β 2AR. This document provides a detailed technical overview of the selectivity profile of **BI-167107**, including its interactions with its primary target and various off-target receptors.

Selectivity and Potency of BI-167107

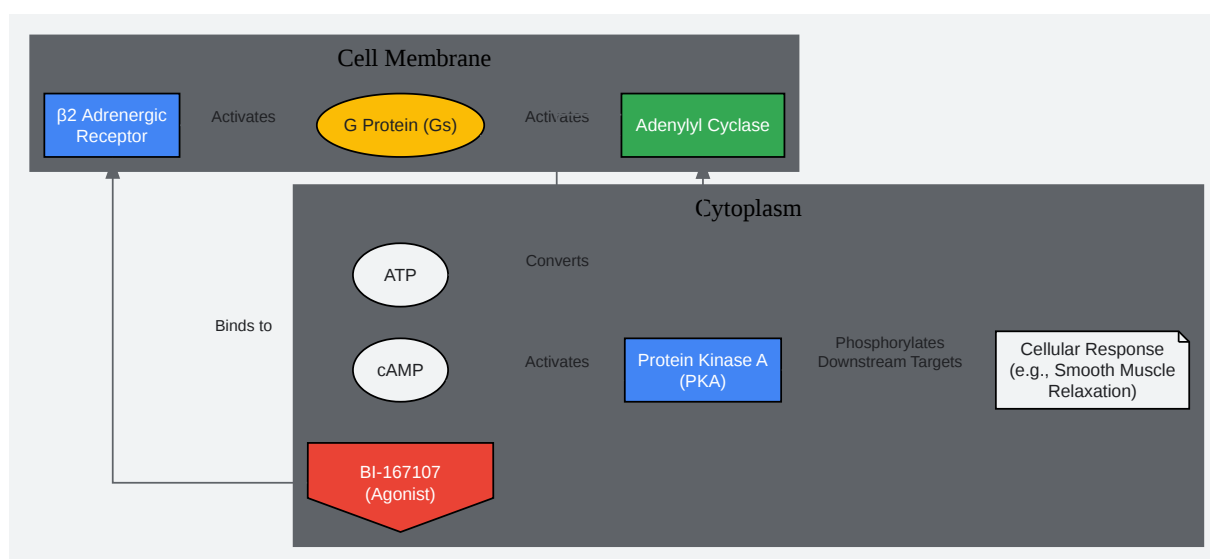
BI-167107 exhibits a high affinity for the human β 2 adrenergic receptor, with a dissociation constant (Kd) of 84 pM. However, it is not entirely selective for the β 2AR. A comprehensive screening against the Eurofins Safety Panel 44™ revealed interactions with other receptors. The most significant off-target activities were observed at the β 1 adrenergic receptor (β 1AR) and the α 1A adrenergic receptor (α 1AR).

The following table summarizes the quantitative data on the binding affinities and functional activities of **BI-167107** at its primary target and key off-targets.

Target	Assay Type	Parameter	Value	Species
β 2 Adrenergic Receptor (β 2AR)	Radioligand Binding	Kd	84 pM	Human
cAMP Accumulation	EC50	0.05 nM	Not Specified	
β 1 Adrenergic Receptor (β 1AR)	Agonist Radioligand Binding	IC50	3.2 nM	Human
α 1A Adrenergic Receptor (α 1AR)	Antagonist Radioligand Binding	IC50	32 nM	Human
5-HT1A Receptor	Agonist Radioligand Binding	IC50	1.4 μ M	Human
5-HT1B Receptor	Antagonist Radioligand Binding	IC50	0.25 μ M	Human
5-HT Transporter	Antagonist Radioligand Binding	IC50	6.1 μ M	Human
D2S Dopamine Receptor	Agonist Radioligand Binding	IC50	5.9 μ M	Human
Dopamine Transporter	Antagonist Radioligand Binding	IC50	7.2 μ M	Human
μ (MOP) Opioid Receptor	Agonist Radioligand Binding	IC50	6.5 μ M	Human

Signaling Pathway of the β 2 Adrenergic Receptor

The β_2 adrenergic receptor is a classical Gs-coupled GPCR. Upon agonist binding, it undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gs. The activated G α s subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In smooth muscle cells, this signaling cascade ultimately results in muscle relaxation.



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β_2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The determination of the selectivity profile of **BI-167107** involves several key experimental methodologies. The primary techniques used are radioligand binding assays and functional assays such as cAMP accumulation assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the affinity of a non-radiolabeled compound (like **BI-167107**) for a receptor by measuring its ability to compete with a known radioligand.

1. Membrane Preparation:

- Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

- A constant concentration of a suitable radioligand for the target receptor is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled test compound (**BI-167107**) are added to compete for binding to the receptor.
- The mixture is incubated at a specific temperature for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

- The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filter is washed with ice-cold buffer to remove any unbound radioligand.

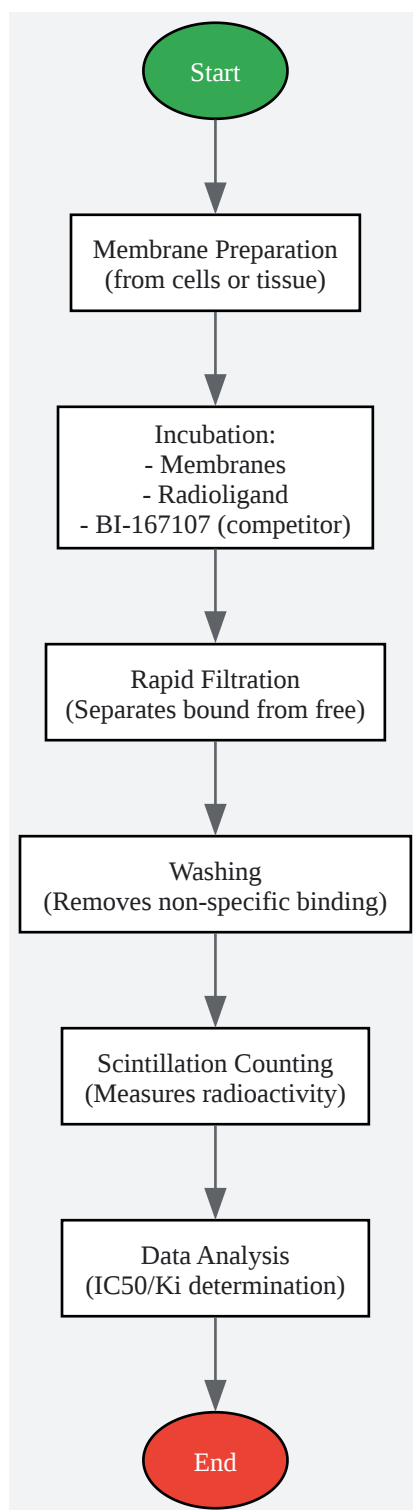
4. Quantification:

- The radioactivity retained on the filter is measured using a scintillation counter.

5. Data Analysis:

- The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing compound.

- The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
- The K_i (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This is a functional assay to measure the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.

1. Cell Culture and Plating:

- Cells expressing the receptor of interest are cultured and seeded into multi-well plates.

2. Compound Incubation:

- The cells are treated with various concentrations of the test compound (**BI-167107**).
- For Gi-coupled receptors, cells are often pre-stimulated with forskolin to induce a basal level of cAMP.

3. Cell Lysis:

- After a defined incubation period, the cells are lysed to release the intracellular cAMP.

4. cAMP Detection:

- The amount of cAMP in the cell lysate is quantified. This is often done using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

5. Data Analysis:

- The signal is measured using a plate reader.
- A standard curve is used to determine the concentration of cAMP in each sample.
- Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Conclusion

BI-167107 is a highly potent agonist of the β 2 adrenergic receptor with a complex selectivity profile. While its primary application has been as a tool in structural biology, a thorough understanding of its off-target activities is crucial for interpreting experimental results and for any potential therapeutic development. The methodologies outlined in this document provide a framework for the comprehensive characterization of the selectivity of novel compounds targeting GPCRs.

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